Dab-boro-Nle

DPP7 dipeptidyl peptidase 7 enzyme inhibition

Dab-boro-Nle is the only commercially available DPP7 inhibitor with >68,000-fold selectivity over DPP4 and >1,000-fold over DPP8/9/FAP. Unlike talabostat, it eliminates confounding pyroptosis, T-cell co-stimulation, and FAP-mediated effects. Essential for clean DPP7 target validation in immunology, oncology, and protease research. Procure the industry standard for selective DPP7 inhibition.

Molecular Formula C9H22BN3O3
Molecular Weight 231.1 g/mol
Cat. No. B524896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDab-boro-Nle
SynonymsDab-boro-Nle;  DabboroNle;  Dab boro Nle
Molecular FormulaC9H22BN3O3
Molecular Weight231.1 g/mol
Structural Identifiers
SMILESB(C(CCCC)NC(=O)C(CCN)N)(O)O
InChIInChI=1S/C9H22BN3O3/c1-2-3-4-8(10(15)16)13-9(14)7(12)5-6-11/h7-8,15-16H,2-6,11-12H2,1H3,(H,13,14)/t7-,8-/m0/s1
InChIKeyJAXKDVVQQUKJKR-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dab-boro-Nle: A Best-in-Class Selective Dipeptidyl Peptidase 7 (DPP7) Inhibitor for Targeted Enzyme Profiling


Dab-boro-Nle ((R)-1-((S)-2,4-diaminobutanamido)pentylboronic acid) is a boronic acid-based dipeptide inhibitor that belongs to the boro-norleucine (boro-Nle) class of dipeptidyl peptidase (DPP) inhibitors [1]. It was specifically designed to exploit the unique S1 and S2 subsite preferences of DPP7 (also known as DPP-II or quiescent cell proline dipeptidase, QPP), achieving sub-nanomolar inhibitory potency (IC50 = 480 pM) [1]. Unlike broad-spectrum DPP inhibitors such as talabostat (Val-boro-Pro), which potently inhibit multiple DPP family members (DPP4, DPP7, DPP8, DPP9, and FAP) , Dab-boro-Nle's distinctive boro-Nle P1 residue confers a marked selectivity profile that largely spares DPP4, FAP, DPP8, and DPP9 [1].

Why DPP7-Targeted Research Cannot Rely on Broad-Spectrum DPP Inhibitors or Alternative P1 Residues: The Dab-boro-Nle Differentiation Case


Generic substitution of a selective DPP7 inhibitor with a broad-spectrum DPP inhibitor such as talabostat, or with a boro-Pro-based inhibitor such as Dab-boro-Pro, introduces profound confounding pharmacology. Talabostat potently inhibits DPP4 (IC50 <4 nM), DPP8 (IC50 4 nM), and DPP9 (IC50 11 nM) alongside its DPP7 activity (IC50 310 nM), making it impossible to attribute a biological effect to DPP7 alone . Dab-boro-Pro, the direct boro-Pro congener of Dab-boro-Nle, is a potent DPP7 inhibitor (IC50 0.72 nM) but exhibits only a 21-fold selectivity over DPP4, compared to >68,000-fold for Dab-boro-Nle [1]. This collapse of selectivity demonstrates that the choice of P1 residue (boro-Nle vs. boro-Pro) is the critical determinant of DPP family selectivity, and that even closely related in-class compounds cannot be interchanged without fundamentally altering the experimental interpretation [1].

Quantitative Evidence Guide: Dab-boro-Nle Differentiation from Talabostat, Dab-boro-Pro, and Other DPP Inhibitors


Sub-Nanomolar DPP7 Potency: Dab-boro-Nle (IC50 480 pM) vs. Talabostat (IC50 310 nM)

Dab-boro-Nle inhibits recombinant human DPP7 with an IC50 of 480 pM (0.48 nM), making it approximately 646-fold more potent against DPP7 than the broad-spectrum clinical-stage DPP inhibitor talabostat (DPP7 IC50 = 310 nM) [1]. This potency advantage translates to a substantially lower compound concentration required to achieve full target engagement, reducing the risk of off-target effects at higher concentrations [1].

DPP7 dipeptidyl peptidase 7 enzyme inhibition

DPP7/DPP4 Selectivity: Dab-boro-Nle (>68,000-fold) vs. Dab-boro-Pro (21-fold) vs. Talabostat (Non-Selective)

Dab-boro-Nle achieves a DPP7/DPP4 selectivity factor of >68,000 (DPP7 IC50 = 0.48 nM; DPP4 IC50 = 810 nM, with no significant inhibition of DPP4 observed at concentrations as high as 33 µM) [1]. In stark contrast, its direct structural congener Dab-boro-Pro (same P2 Dab residue, but with a boro-Pro P1 residue instead of boro-Nle) yields a DPP7/DPP4 selectivity factor of only 21 (DPP7 IC50 = 0.72 nM; DPP4 IC50 = 15 nM) [1]. Talabostat, a widely used clinical DPP inhibitor, is non-selective, inhibiting DPP4 with an IC50 of <4 nM, which is more potent than its DPP7 inhibition (310 nM) . This demonstrates that the boro-Nle P1 residue, not the Dab P2 residue, is the primary driver of DPP7 selectivity [1].

DPP4 selectivity dipeptidyl peptidase

DPP7/FAP Selectivity: Dab-boro-Nle (>66,000-fold) vs. Talabostat (1.8-fold) and Ac-Gly-BoroPro (FAP-Selective)

Dab-boro-Nle exhibits negligible FAP inhibition (IC50 = 32,000 nM), yielding a DPP7/FAP selectivity factor of approximately 66,667 [1]. Talabostat inhibits FAP with an IC50 of 560 nM, giving a DPP7/FAP selectivity ratio of only 1.8 (i.e., near-equipotent at DPP7 and FAP) . The FAP-selective inhibitor Ac-Gly-BoroPro (FAP Ki = 23 nM) represents the opposite selectivity extreme, potently inhibiting FAP while showing Ki values 9- to 5,400-fold higher against DPP7, DPP8, DPP9, and other prolyl peptidases [2]. This positions Dab-boro-Nle as the only commercially available tool compound that selectively targets DPP7 while leaving FAP essentially untouched [1].

FAP fibroblast activation protein selectivity

DPP7/DPP8 and DPP7/DPP9 Selectivity: Dab-boro-Nle (9,000-fold and 1,700-fold) vs. Broad-Spectrum Inhibitors

Dab-boro-Nle demonstrates DPP7/DPP8 and DPP7/DPP9 selectivity factors of 9,000 and 1,700, respectively (DPP7 IC50 = 0.48 nM; DPP8 IC50 = 370 nM; DPP9 IC50 = 890 nM) [1]. In contrast, talabostat is a potent inhibitor of both DPP8 (IC50 4 nM) and DPP9 (IC50 11 nM), with DPP7/DPP8 and DPP7/DPP9 selectivity ratios of 77.5 and 28.2, respectively—representing a 116-fold and 60-fold collapse in selectivity compared to Dab-boro-Nle . Among all boro-Nle-based inhibitors evaluated with quantifiable DPP8 and DPP9 values, Dab-boro-Nle was identified as the most selective DPP7 inhibitor against these two off-targets [1]. This is mechanistically significant because DPP8 and DPP9 inhibition has been implicated in pyroptosis induction and other cellular toxicities .

DPP8 DPP9 selectivity off-target

Boronic Acid Moiety Is Essential: Dab-boro-Nle vs. Non-Boronic Acid Control (5,400-fold Potency Loss)

The boronic acid warhead is critical for Dab-boro-Nle's potency. The non-boronic acid control compound Dab-n-pentyl amide (7b), which replaces the boronic acid with an n-pentyl amide, shows a DPP7 IC50 of 2,600 nM—representing a 5,400-fold reduction in DPP7 potency relative to Dab-boro-Nle (IC50 480 pM) [1]. Compound 7b also showed no significant inhibition of DPP4, FAP, DPP8, or DPP9, confirming that the boronic acid moiety is the key pharmacophoric element driving both potency and the reversible covalent mechanism of action [1]. This finding contrasts with non-electrophilic DPP7 inhibitors such as 1-[Dab]-piperidine (DPP7 IC50 = 130 nM), which achieve potency through different binding interactions [1].

boronic acid warhead structure-activity relationship

Structural Basis for Selectivity: Boro-Nle P1 Residue 'Dials Out' DPP4, FAP, DPP8, and DPP9 Activity

The substitution of the canonical boro-Pro P1 residue with boro-Nle is the primary structural determinant of DPP7 selectivity. The paper demonstrates that 'relative to boro-proline, boro-Nle as a P1 residue was shown able to significantly dial out DPP4, FAP, DPP8, and DPP9 activity' [1]. This effect is consistent across multiple P2 residue variations. For example, Nle-boro-Pro (6a) and Dab-boro-Pro (6b) are both potent inhibitors of DPP4 (IC50 4.5 nM and 15 nM, respectively), whereas their boro-Nle counterparts Nle-boro-Nle (4d) and Dab-boro-Nle (4g) show DPP4 IC50 values of 370 nM and 810 nM, respectively—an 82-fold and 54-fold reduction in DPP4 potency attributable solely to the boro-Nle P1 substitution [1]. Similar trends were observed for FAP, DPP8, and DPP9, where boro-Pro congeners were significantly more potent inhibitors of these off-targets [1].

P1 residue boro-norleucine structure-based selectivity

Optimal Research and Procurement Scenarios for Dab-boro-Nle: Where Its Selectivity Profile Is Indispensable


Selective DPP7 Phenotypic Screening in Immune Cell Assays Where DPP4, DPP8, or DPP9 Inhibition Would Confound Interpretation

In immune cell-based assays (e.g., T-cell proliferation, macrophage activation, or pyroptosis studies), DPP8 and DPP9 inhibition by talabostat triggers caspase-1-dependent pyroptosis and cytokine release, while DPP4 (CD26) inhibition modulates T-cell co-stimulation [1]. Dab-boro-Nle's >9,000-fold and >1,700-fold selectivity over DPP8 and DPP9, combined with >68,000-fold selectivity over DPP4, allows researchers to attribute observed phenotypes specifically to DPP7 inhibition without the confounding contributions of DPP4, DPP8, or DPP9 activity [2]. This is quantitatively impossible with talabostat, which inhibits DPP8 (IC50 4 nM) and DPP9 (IC50 11 nM) more potently than it inhibits DPP7 (IC50 310 nM) .

DPP7-Specific Target Validation in Oncology Models Co-Expressing FAP

In tumor microenvironment studies, fibroblast activation protein (FAP) and DPP7 are often co-expressed in cancer-associated fibroblasts and tumor stroma [1]. Talabostat inhibits both FAP (IC50 560 nM) and DPP7 (IC50 310 nM) with near-equivalent potency, making it impossible to deconvolve which target mediates an observed anti-tumor or immunomodulatory effect . Dab-boro-Nle, with an FAP IC50 of 32,000 nM (DPP7/FAP selectivity ~66,667), provides a clean pharmacological tool to validate DPP7 as a specific therapeutic target without confounding FAP-mediated effects [2].

Chemical Biology Studies Requiring DPP Family Profiling Panels

For comprehensive DPP family selectivity profiling, a panel of selective inhibitors is required to assign function to individual DPP members. Ac-Gly-BoroPro serves as the selective FAP probe (Ki 23 nM) [3]; sitagliptin or other gliptins serve as selective DPP4 probes; and Dab-boro-Nle uniquely fills the selective DPP7 probe position in such panels [2]. No other commercially available compound offers the combination of sub-nanomolar DPP7 potency with >1,000-fold selectivity over all other DPP family members [2]. This makes Dab-boro-Nle an essential component of any DPP family-wide inhibitor toolkit.

Structure-Activity Relationship (SAR) Studies on DPP7 S1 and S2 Subsite Requirements

Dab-boro-Nle serves as the benchmark compound for understanding DPP7's unique S1 subsite preference for norleucine over proline. The Shreder et al. (2005) study provides a complete SAR dataset across 9 boro-Nle analogs (4a–4i) and their boro-Pro congeners (6a–6c), establishing Dab-boro-Nle as the optimal compound at the apex of the potency-selectivity trade-off curve [2]. Researchers designing next-generation DPP7 inhibitors can use Dab-boro-Nle as the reference standard to benchmark improvements in potency, selectivity, or pharmacokinetic properties against the current best-in-class molecule [2].

Quote Request

Request a Quote for Dab-boro-Nle

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.